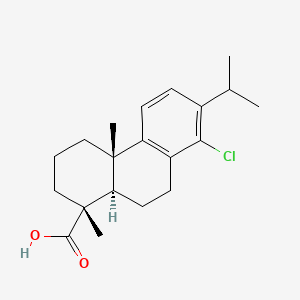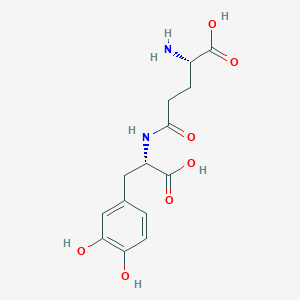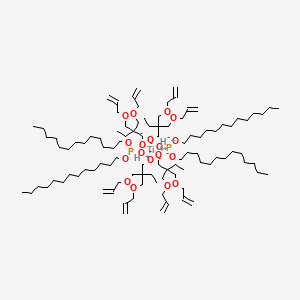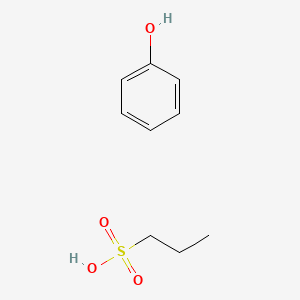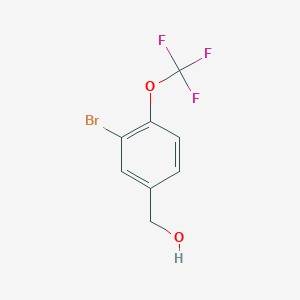
3-Bromo-4-(trifluoromethoxy)benzyl alcohol
説明
“3-Bromo-4-(trifluoromethoxy)benzyl alcohol” is a chemical compound with the CAS Number: 85366-65-0 . It has a molecular weight of 271.03 and its IUPAC name is [3-bromo-4-(trifluoromethoxy)phenyl]methanol . It is a solid at ambient temperature .
Molecular Structure Analysis
The InChI code for “3-Bromo-4-(trifluoromethoxy)benzyl alcohol” is 1S/C8H6BrF3O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3,13H,4H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“3-Bromo-4-(trifluoromethoxy)benzyl alcohol” is a solid at ambient temperature .科学的研究の応用
Applications in Organic Synthesis
3-Bromo-4-(trifluoromethoxy)benzyl alcohol is a compound of interest in the field of organic synthesis, particularly for its potential applications in modifying alcohols and constructing complex molecular structures. The synthesis and reactivity of related benzylic compounds have been extensively studied. For instance, the use of stable, neutral organic salts to convert alcohols into benzyl ethers through a mix-and-heat methodology demonstrates the versatility of benzylic modifications in organic synthesis (Poon & Dudley, 2006). This approach showcases how benzylic compounds can be utilized to achieve good to excellent yields in the benzylation of a wide range of alcohols, highlighting the potential of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol in similar reactions.
Advances in Deoxy-functionalization
Deoxy-functionalization of alcohols, especially deoxyfluorination and deoxytrifluoromethylation, plays a crucial role in incorporating fluorine atoms into drug-like molecules, enhancing their pharmaceutical properties. The development of a copper metallaphotoredox-mediated direct deoxytrifluoromethylation represents a significant advance in this area. This method facilitates the activation of alcohol substrates in situ for C(sp3)-CF3 bond formation, underscoring the relevance of trifluoromethyl groups in medicinal chemistry (Intermaggio et al., 2022).
Contributions to Polymer Science
The synthesis of polymers with controlled molecular architecture is another area where compounds like 3-Bromo-4-(trifluoromethoxy)benzyl alcohol find application. A novel convergent growth approach to dendritic macromolecules has been described, where polyether dendritic fragments are prepared by starting from the periphery and progressing inward. This method involves the condensation of benzylic bromide with phenolic groups, followed by transformation into the corresponding bromide, illustrating the compound's potential in creating hyperbranched macromolecules with precise control over the peripheral group placement (Hawker & Fréchet, 1990).
Role in Aryne Chemistry
In aryne chemistry, the generation and interception of arynes, such as 1,2-dehydro-4-(trifluoromethoxy)benzene from 1-bromo-4-(trifluoromethoxy)benzene, demonstrate the compound's utility in synthesizing naphthalene derivatives. These arynes can undergo [4+2] cycloadditions with furans, leading to various products including trifluoromethoxy-1-naphthols, showcasing the compound's versatility in constructing complex aromatic systems (Schlosser & Castagnetti, 2001).
Implications for Medicinal Chemistry
The copper-catalyzed one-step deoxytrifluoromethylation of alcohols, using a bench-stable trifluoromethylation reagent, highlights a streamlined approach to accessing biologically active molecules. This reaction underscores the significance of trifluoromethyl groups in enhancing the properties of small-molecule drug candidates, indicating the potential of 3-Bromo-4-(trifluoromethoxy)benzyl alcohol in similar medicinal chemistry applications (de Azambuja et al., 2019).
Safety And Hazards
The compound has several hazard statements: H302+H312+H332;H315;H319;H335 . This means it can cause harm if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
特性
IUPAC Name |
[3-bromo-4-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUHBCKVTDXCDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650206 | |
| Record name | [3-Bromo-4-(trifluoromethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(trifluoromethoxy)benzyl alcohol | |
CAS RN |
85366-65-0 | |
| Record name | [3-Bromo-4-(trifluoromethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-(trifluoromethoxy)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



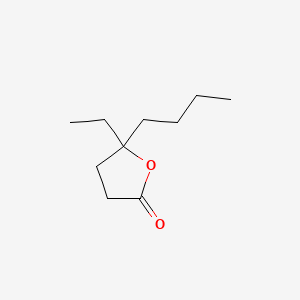
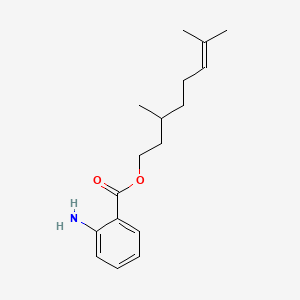

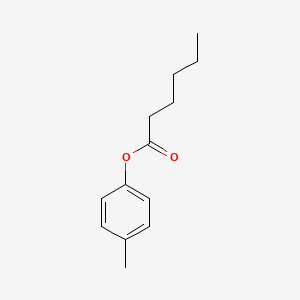
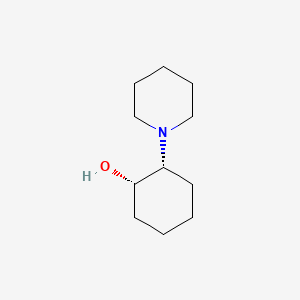

![Benzoic acid, 2-[bis(3,5-dibromo-4-hydroxyphenyl)methyl]-, ethyl ester](/img/structure/B1615150.png)
![Benzoic acid, 2-[2-[8-[[4-chloro-6-[[4-(6-methyl-7-sulfo-2-benzothiazolyl)phenyl]amino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:4)](/img/structure/B1615151.png)

